Isopropyl crotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7408. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

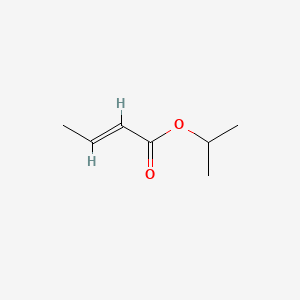

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABBHSMFGKYLKE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020077 | |

| Record name | 1-Methylethyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-46-4, 18060-77-0 | |

| Record name | 1-Methylethyl (2E)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl crotonate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6284-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylethyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 1-methylethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CROTONATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07NNM0226D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl Crotonate: Chemical Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl crotonate is an organic compound classified as an unsaturated ester. Specifically, it is the isopropyl ester of crotonic acid. Its chemical structure, featuring both a carbon-carbon double bond and an ester functional group, imparts a unique reactivity profile that makes it a valuable synthon in organic chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characteristic reactions of this compound. While direct applications in drug development are not extensively documented, its role as a potential building block and the biological relevance of the crotonate moiety will be discussed.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a four-carbon chain containing a double bond in the trans (E) configuration, with an ester linkage to an isopropyl group.

-

IUPAC Name: propan-2-yl (2E)-but-2-enoate[1]

-

Synonyms: Isopropyl (E)-crotonate, Crotonic acid isopropyl ester[1]

-

CAS Number: 6284-46-4[1]

-

Molecular Formula: C₇H₁₂O₂[1]

-

Molecular Weight: 128.17 g/mol [1]

-

SMILES: C/C=C/C(=O)OC(C)C[1]

-

InChI Key: AABBHSMFGKYLKE-SNAWJCMRSA-N[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Physical State | Liquid | [2] |

| Appearance | Colorless | [2] |

| Boiling Point | 142-143 °C at 760 mmHg | [2] |

| Specific Gravity | 0.89 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.420 at 20 °C | [2] |

| Flash Point | 40 °C (104 °F) | [2] |

| Solubility | Very slightly soluble in water. Soluble in alcohol. | [2] |

| Purity | Typically ≥98% | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Key Features | Reference(s) |

| ¹H NMR | Data available on public databases like SpectraBase. | [3] |

| ¹³C NMR | Data available on public databases like SpectraBase. | [3] |

| Infrared (IR) | Vapor phase IR spectra are available. | [1][4] |

| Mass Spectrometry (MS) | GC-MS data is available, with major fragments observable. | [1][5] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of crotonic acid with isopropanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on established methods for Fischer esterification.[6][7][8]

Materials:

-

Crotonic acid

-

Isopropanol (reagent grade, anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add crotonic acid and an excess of isopropanol (typically 3-5 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per 10 g of carboxylic acid) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether to dilute the mixture.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to obtain the final product.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its α,β-unsaturated ester moiety, making it susceptible to both nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon.

Michael Addition

This compound can act as a Michael acceptor, reacting with a variety of nucleophiles (Michael donors) in a conjugate addition reaction.[9][10][11][12] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

General Reaction:

Examples of Michael Donors:

-

Enolates (from ketones, esters, etc.)

-

Organocuprates (Gilman reagents)

-

Amines

-

Thiols

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[13][14] The electron-withdrawing ester group activates the double bond for this reaction.

General Reaction:

Applications and Biological Relevance

Use as a Building Block in Organic Synthesis

The reactivity of this compound makes it a useful building block in the synthesis of more complex molecules.[15][][17][18] The ability to introduce functionality at the β-position via Michael addition, or to construct cyclic systems through the Diels-Alder reaction, provides synthetic routes to a variety of target structures.

Relevance of the Crotonate Moiety in Biological Systems

While specific biological signaling pathways involving this compound are not well-documented, the crotonate moiety itself has gained significant attention in the field of epigenetics. Histone crotonylation is a post-translational modification that has been linked to cellular metabolism and gene regulation.[19] Short-chain fatty acids (SCFAs), such as crotonate, can influence the levels of histone crotonylation, thereby affecting chromatin structure and gene expression.[19]

This connection suggests that while this compound itself may not be a direct modulator, the study of crotonate esters and their metabolism could provide insights into epigenetic regulatory mechanisms.

Safety Information

This compound is a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile α,β-unsaturated ester with well-defined chemical and physical properties. Its synthesis is readily achievable through Fischer esterification, and its reactivity, particularly in Michael additions and Diels-Alder reactions, makes it a useful intermediate in organic synthesis. While its direct role in drug development is not established, the biological significance of the crotonate moiety in epigenetic regulation highlights a potential area for future research. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound, (E)- | C7H12O2 | CID 5354359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

Isopropyl crotonate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropyl crotonate, a valuable compound for various scientific applications. This document details its chemical and physical properties, outlines a synthesis methodology, and explores its potential relevance in biological pathways, offering a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

This compound, also known as propan-2-yl (E)-but-2-enoate, is an ester of crotonic acid and isopropanol.[1] Its fundamental properties are summarized below, providing essential data for experimental design and safety considerations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6284-46-4 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 142-143 °C at 760 mmHg | [2] |

| Flash Point | 40 °C (104 °F) | [2] |

| Solubility | Very slightly soluble in water; soluble in alcohol | [2] |

| Purity | >98.0% (GC) | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (crotonic acid) with an alcohol (isopropanol).[4][5]

This protocol outlines the general procedure for the synthesis of this compound via Fischer-Speier esterification.

Materials:

-

Crotonic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve crotonic acid in an excess of isopropanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the excess isopropanol using a rotary evaporator. The resulting crude this compound can be further purified by distillation.

Figure 1: Fischer-Speier Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Biological Relevance and Potential Applications

While research specifically on this compound in drug development is limited, the biological activity of the crotonate moiety offers intriguing possibilities. Studies have shown that crotonate can play a role in cellular processes, particularly in the context of histone modification and gene regulation.

Recent research has highlighted the role of crotonate in promoting the regeneration of the intestinal epithelium following injury.[6][7] This process is mediated through the crotonylation of histone H3 at lysine 14 (H3K14cr), a post-translational modification that influences chromatin structure and gene expression.[6][7]

The proposed signaling pathway involves the enzyme HBO1 (histone acetyltransferase binding to ORC1), which acts as a histone crotonyltransferase.[6][7] In response to intestinal injury, an increase in intracellular crotonate levels leads to HBO1-mediated H3K14 crotonylation. This, in turn, enhances the expression of genes associated with intestinal stem cells (ISCs), such as Lgr5 and Ascl2, promoting ISC expansion and tissue regeneration.[6][7]

Figure 2: Crotonate-Mediated Intestinal Regeneration Pathway

Caption: Signaling pathway of crotonate-mediated intestinal regeneration.

The potential for this compound to act as a pro-drug or delivery vehicle for crotonate in therapeutic applications warrants further investigation. Its ester linkage could be hydrolyzed in vivo, releasing crotonate to exert its biological effects.

Safety and Handling

This compound is a flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1] It can cause skin and serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like Fischer-Speier esterification. While direct applications in drug development are not yet established, the biological activity of its crotonate moiety, particularly in regenerative processes, suggests a promising avenue for future research. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in their work.

References

- 1. This compound, (E)- | C7H12O2 | CID 5354359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 18060-77-0 [thegoodscentscompany.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Crotonate enhances intestinal regeneration after injury via HBO1-mediated H3K14 crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Isopropyl Crotonate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for isopropyl crotonate, tailored for researchers, scientists, and professionals in drug development. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: Varian CFT-20[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~6.95 | Doublet of Quartets (dq) | ~15.6, ~6.9 | 1H | H-3 |

| ~5.80 | Doublet of Quartets (dq) | ~15.6, ~1.8 | 1H | H-2 |

| ~4.95 | Septet | ~6.3 | 1H | H-5 |

| ~1.85 | Doublet of Doublets (dd) | ~6.9, ~1.8 | 3H | H-4 (CH₃) |

| ~1.20 | Doublet (d) | ~6.3 | 6H | H-6, H-7 (2xCH₃) |

Note: The chemical shifts and coupling constants are estimated from the spectrum available on SpectraBase, as referenced by PubChem.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃)[1] Source: Tokyo Kasei Kogyo Company, Ltd.[1]

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~166.0 | C-1 (C=O) |

| ~145.0 | C-3 |

| ~122.5 | C-2 |

| ~67.5 | C-5 |

| ~22.0 | C-6, C-7 (2xCH₃) |

| ~18.0 | C-4 (CH₃) |

Note: The chemical shifts are estimated from the spectrum available on SpectraBase.[1]

IR (Infrared) Spectroscopy Data

Phase: Vapor[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkane) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1655 | Medium | C=C stretch (alkene) |

| ~1260 | Strong | C-O stretch (ester) |

| ~970 | Strong | =C-H bend (trans alkene) |

Note: The wavenumbers and intensities are estimated from the vapor phase IR spectrum available on SpectraBase.[1]

Mass Spectrometry (MS) Data

Ionization: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 69 | 100% (Base Peak) | [C₄H₅O]⁺ |

| 87 | High | [M - C₃H₅]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 128 | Present | [M]⁺ (Molecular Ion) |

Data sourced from NIST Mass Spectrometry Data Center as cited by PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-50 mg) is prepared in deuterated chloroform (CDCl₃, approximately 0.7 mL). The solution is filtered through a pipette with a cotton plug to remove any particulate matter and then transferred to a 5 mm NMR tube.

Instrumentation: A Varian CFT-20 spectrometer or an equivalent instrument is used.[1]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 256

-

Relaxation Delay: 2.0 s

-

Spectral Width: 200 ppm

-

Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a volatile liquid, the spectrum is acquired in the vapor phase. A small amount of the liquid is injected into a heated gas cell.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of the empty gas cell is recorded as the background.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of Isopropyl Crotonate from Crotonic Acid and Isopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl crotonate from crotonic acid and isopropanol. The primary method detailed is the Fischer-Speier esterification, a well-established and efficient acid-catalyzed reaction. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the understanding and implementation of this chemical transformation.

Reaction Overview: Fischer-Speier Esterification

The synthesis of this compound from crotonic acid and isopropanol is a classic example of a Fischer-Speier esterification.[1][2] This equilibrium reaction involves the condensation of a carboxylic acid (crotonic acid) and an alcohol (isopropanol) in the presence of an acid catalyst.[1][2][3] To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants, typically the less expensive one, and/or to remove the water formed during the reaction.[1][4]

Commonly employed acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and various Lewis acids.[2][4] The reaction is typically performed under reflux conditions, with temperatures ranging from 60-110 °C, and reaction times varying from 1 to 10 hours.[2]

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of this compound was not found in the immediate literature, a reliable procedure can be adapted from a similar synthesis of sec-butyl crotonate detailed in Organic Syntheses, a highly reputable source for organic chemical preparations.[5] The following protocol has been adapted for the synthesis of this compound.

2.1. Materials and Equipment

-

Reactants:

-

Crotonic acid

-

Isopropanol (Isopropyl alcohol)

-

Concentrated sulfuric acid

-

Benzene or Toluene (for azeotropic removal of water)

-

Diethyl ether (for extraction)

-

10% Sodium carbonate solution (for washing)

-

Saturated sodium chloride solution (brine, for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Equipment:

-

Round-bottomed flask (appropriate size for the scale of the reaction)

-

Reflux condenser

-

Dean-Stark apparatus or a suitable water separator

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus for fractional distillation under reduced pressure

-

2.2. Reaction Procedure

-

Reaction Setup: In a round-bottomed flask, combine crotonic acid, a molar excess of isopropanol, and a suitable solvent for azeotropic water removal like benzene or toluene.[5] A few boiling chips should be added to ensure smooth boiling.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux and Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser.[5] Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected.[5]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a 10% sodium carbonate solution until the washings are neutral to litmus paper. This step removes any unreacted crotonic acid and the sulfuric acid catalyst.[5]

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

-

Purification:

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound based on the adapted protocol and general principles of Fischer esterification.

Table 1: Reactant and Catalyst Quantities (Illustrative Scale)

| Component | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Role | Reference |

| Crotonic Acid | 86.09 | 1.0 | 86.09 g | Reactant | [5] |

| Isopropanol | 60.10 | 1.67 | ~100 g (127 mL) | Reactant & Solvent | [5] |

| Sulfuric Acid (conc.) | 98.08 | - | 2-3 mL | Catalyst | [5] |

| Benzene/Toluene | - | - | ~100 mL | Azeotroping Agent | [5] |

Table 2: Reaction Conditions and Expected Outcome

| Parameter | Value | Purpose | Reference |

| Reaction Temperature | Reflux (typically 80-110 °C) | To increase reaction rate | [2] |

| Reaction Time | 4-12 hours | To allow the reaction to reach completion | [5] |

| Pressure | Atmospheric | Standard reaction condition | |

| Expected Yield | 85-90% | Based on similar esterifications | [5] |

| Product Purity | >98% (after distillation) | High purity is achievable with proper purification | [6] |

Visualizations

4.1. Reaction Pathway

The following diagram illustrates the acid-catalyzed Fischer esterification of crotonic acid with isopropanol.

Caption: Acid-catalyzed esterification pathway.

4.2. Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Caption: Synthesis and purification workflow.

4.3. Logic for Reaction Optimization

This diagram outlines the decision-making process for optimizing the reaction conditions to maximize the yield of this compound.

Caption: Optimization strategy for esterification.

References

An In-depth Technical Guide to the Fischer Esterification for Isopropyl Crotonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fischer esterification process for the synthesis of isopropyl crotonate, a valuable ester in organic synthesis. The document details the underlying reaction mechanism, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.

Introduction to Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction that involves the formation of an ester from a carboxylic acid and an alcohol.[1][2] First described by Emil Fischer and Arthur Speier in 1895, this reversible reaction is a cornerstone of organic synthesis.[1] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, such as using an excess of one reactant or removing the water byproduct as it forms.[3][4]

For the synthesis of this compound, crotonic acid is reacted with isopropyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] Isopropyl alcohol is a secondary alcohol, which is generally suitable for Fischer esterification.[1]

Reaction Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol

The following protocol is adapted from a reliable procedure for the synthesis of a similar crotonate ester and is suitable for the laboratory-scale preparation of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Crotonic Acid | 86.09 | 258 g | 3.0 |

| Isopropyl Alcohol | 60.10 | 300.5 g (382 mL) | 5.0 |

| Concentrated Sulfuric Acid | 98.08 | 6-7 mL | - |

| Benzene | 78.11 | 300 mL | - |

| 10% Sodium Carbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Diethyl Ether | 74.12 | 200 mL | - |

Reaction Setup and Procedure

-

In a 2-liter round-bottomed flask, combine 258 g (3 moles) of crotonic acid and 370 g (5 moles) of isopropyl alcohol.

-

Carefully add 6–7 mL of concentrated sulfuric acid to the mixture.

-

Add 300 mL of benzene and a few boiling chips.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with benzene.

-

Continue refluxing for approximately 12 hours, or until no more water separates in the trap. About 65 mL of water should be collected.

Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 200 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus paper. This step removes unreacted crotonic acid and the sulfuric acid catalyst.

-

Wash the organic layer with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvents (diethyl ether and benzene) by distillation.

-

Purify the resulting crude this compound by fractional distillation under reduced pressure. The expected boiling point is 74–75°C at 30 mmHg.

Caption: Experimental Workflow for this compound Synthesis.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound based on the provided protocol and known properties of the compound.

Reaction Parameters

| Parameter | Value | Reference |

| Reaction Time | ~12 hours | [5] |

| Reflux Temperature | Boiling point of benzene/isopropanol mixture | General Knowledge |

| Expected Yield | 360–390 g (79-85% based on crotonic acid) | [5] |

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [6] |

| Molar Mass | 128.17 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 74–75 °C @ 30 mmHg | [5] |

| Density | 0.89 g/mL | [7] |

| Refractive Index | 1.419 - 1.425 @ 20°C | [8] |

| Purity (typical) | ≥98% | [6] |

| CAS Number | 6284-46-4 | [6] |

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

-

Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.

-

Isopropyl alcohol and diethyl ether are flammable liquids. Ensure no open flames or spark sources are present during the experiment.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

The Fischer esterification provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and employing effective purification techniques, high yields of the pure ester can be obtained. This guide offers a detailed framework for researchers and professionals to successfully implement this important transformation in their synthetic endeavors.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemscene.com [chemscene.com]

- 7. labproinc.com [labproinc.com]

- 8. isopropyl (E)-crotonate, 6284-46-4 [thegoodscentscompany.com]

A-Technical-Guide-to-Transesterification-Methods-for-the-Preparation-of-Isopropyl-Crotonate

-An-In-depth-Review-for-Researchers-and-Chemical-Development-Professionals

Isopropyl crotonate is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, represents a primary and efficient route for its synthesis. This guide provides a comprehensive overview of the principal transesterification methodologies for preparing this compound, focusing on catalytic strategies, experimental conditions, and quantitative outcomes.

1.-Catalytic-Approaches-to-Isopropyl-Crotonate-Synthesis

The synthesis of this compound via transesterification typically involves the reaction of a simple alkyl crotonate, such as methyl crotonate or ethyl crotonate, with isopropanol in the presence of a catalyst. The choice of catalyst is critical as it dictates reaction efficiency, selectivity, and overall process sustainability. The methodologies can be broadly categorized into homogeneous, heterogeneous, and enzymatic catalysis.

1.1-Homogeneous-Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are commonly employed for transesterification.[4] These include both acid and base catalysts.

-

Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective catalysts. The mechanism involves protonation of the carbonyl oxygen of the starting ester, which enhances its electrophilicity and facilitates nucleophilic attack by isopropanol.[5] To drive the reaction equilibrium towards the product, it is often necessary to use an excess of isopropanol or to remove the lower-boiling alcohol byproduct (e.g., methanol or ethanol) via distillation.[5]

-

Base Catalysis: Alkaline catalysts such as sodium methoxide (NaOMe) or potassium hydroxide (KOH) are also highly effective, often enabling faster reaction rates than acid catalysts.[6] The mechanism proceeds through the formation of an alkoxide (isopropoxide in this case), which acts as a potent nucleophile.[5] However, base catalysts are sensitive to the presence of water and free fatty acids, which can lead to saponification and reduce the yield.[6][7]

1.2-Heterogeneous-Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced product contamination.[4][8] For this compound synthesis, solid acid and base catalysts are prominent.

-

Solid Acid Catalysts: Materials such as sulfated zirconia, ion-exchange resins (e.g., Amberlyst-15), and zeolites can effectively catalyze the transesterification.[9] These catalysts provide acidic sites on their surface that facilitate the reaction in a manner similar to homogeneous acid catalysts but without the downstream separation challenges.[4]

-

Solid Base Catalysts: Metal oxides like strontium oxide (SrO) and modified calcium oxide (CaO) have demonstrated high activity in transesterification reactions.[9][10] Their basic sites activate the alcohol, promoting the nucleophilic attack on the ester. These catalysts are particularly attractive for continuous flow processes.

1.3-Enzymatic-Catalysis

Biocatalysis using lipases presents a green and highly selective alternative for ester synthesis.[11] Immobilized lipases, such as Candida antarctica Lipase B (Novozym 435), can catalyze the transesterification of alkyl crotonates with isopropanol under mild reaction conditions.[11] This method minimizes byproduct formation and operates at lower temperatures, preserving thermally sensitive functional groups.[11] The primary drawbacks are the higher cost of enzymes and potentially slower reaction rates compared to conventional chemical catalysts.

2.-Quantitative-Data-Comparison

The selection of a synthetic method often depends on a comparative analysis of key performance indicators such as yield, reaction time, and catalyst loading. The following tables summarize representative data from the literature for different catalytic systems.

Table-1:-Homogeneous-Catalysis-Performance

| Catalyst | Starting Ester | Molar Ratio (Isopropanol:Ester) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| H₂SO₄ | Methyl Crotonate | 10:1 | 80 | 8 | >90 | General Acid Catalysis[5] |

| NaOMe | Ethyl Crotonate | 5:1 | 65 | 2 | ~95 | General Base Catalysis[6] |

| Sc(OTf)₃ | Various Esters | N/A (Alcohol as solvent) | Reflux | 2-24 | High | Scandium Triflate Catalysis[12] |

Table-2:-Heterogeneous-Catalysis-Performance

| Catalyst | Starting Ester | Molar Ratio (Isopropanol:Ester) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Sulfated Zirconia | Croton Oil Esters | 9:1 (Methanol:Oil) | 65 | 3 | 85 (Biodiesel) | Zr/KOH Catalysis[9] |

| PAFR Resin | Ethyl Heptanoate | 10:1 (Methanol:Ester) | 80 | 24 | 93 (Methyl Ester) | Porous Resin Catalysis[13] |

| Iron-based MOF | Various | N/A | Mild | N/A | High | Fe-Catalyzed Reactions[8] |

Table-3:-Enzymatic-Catalysis-Performance-for-Similar-Esters

| Enzyme (Immobilized) | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 | Palmitic Acid, Isopropanol | 15:1 | 60 | 2.5 | 90.0 | Isopropyl Palmitate Synthesis[11] |

| Bacillus cereus Lipase | Myristic Acid, Isopropanol | 1:1 | 65 | 15 | ~66.0 | Isopropyl Myristate Synthesis[14] |

| Bacillus cereus Lipase | Acetic Acid, Isopropanol | 1.33:1 | 55 | 9 | ~88.0 (66mM) | Isopropyl Acetate Synthesis[15] |

Note:-Direct-data-for-isopropyl-crotonate-is-extrapolated-from-similar-transesterification-reactions.-Specific-yields-may-vary.

3.-Experimental-Protocols

3.1-Protocol-for-Homogeneous-Acid-Catalyzed-Transesterification

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with ethyl crotonate (1.0 mol) and isopropanol (10.0 mol).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.03 mol) to the stirred mixture.

-

Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 8 hours. Monitor the reaction progress by Gas Chromatography (GC).

-

Workup: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction: Extract the organic layer with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.

3.2-Protocol-for-Enzymatic-Transesterification

-

Setup: In a sealed flask, combine methyl crotonate (1.0 mol) and isopropanol (3.0 mol) in a suitable solvent like n-heptane.

-

Biocatalyst: Add immobilized lipase (e.g., Novozym 435, 5-10% w/w of substrates).

-

Water Removal: Add activated molecular sieves (3Å) to remove the methanol byproduct and shift the equilibrium.

-

Reaction: Incubate the mixture at 50-60°C in an orbital shaker (approx. 150-200 RPM) for 24-48 hours.

-

Monitoring: Periodically withdraw aliquots to monitor conversion by GC analysis.

-

Catalyst Recovery: After the reaction, recover the immobilized enzyme by simple filtration for reuse.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting this compound is often of high purity and may not require further distillation.

4.-Visualized-Workflows-and-Pathways

References

- 1. CN104402745A - Method for synthesizing isopropyl 3-aminocrotonate - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, (E)- | C7H12O2 | CID 5354359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heterogeneous Catalysts for Synthetic Applications [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Continuous Low Cost Transesterification Process for the Production of Coconut Biodiesel [mdpi.com]

- 7. Optimization of Esterification and Transesterification Processes for Biodiesel Production from Used Cooking Oil | Journal of Research and Technology [journal.unusida.ac.id]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Ester synthesis by transesterification [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

Isopropyl Crotonate Solubility in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of isopropyl crotonate, a key intermediate in various chemical syntheses. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some estimated values have been reported. The compound is generally considered soluble in alcohols and other common organic solvents and is very slightly soluble in water.[1]

| Solvent | Formula | Type | Solubility Data (at 25 °C unless specified) | Source |

| Water | H₂O | Polar Protic | Very slightly soluble; 1663 mg/L (estimated) | [1][2] |

| Alcohol | ROH | Polar Protic | Soluble (qualitative) | [1] |

Further empirical studies are required to establish precise solubility curves of this compound in solvents such as acetone, ethanol, methanol, toluene, and others relevant to drug development and synthesis.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5] It is a thermodynamic solubility measurement that is crucial for lead optimization and formulation stages in drug development.[3]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, acetone, toluene)

-

Glass flasks with airtight stoppers (e.g., 20 mL scintillation vials or larger flasks)

-

Orbital shaker or agitator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached at saturation.[4]

-

Equilibration: Seal the flasks and place them in a temperature-controlled shaker. Agitate the mixture at a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the system to reach equilibrium.[4] This typically requires 24 to 48 hours.[3][4]

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the temperature-controlled environment for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is crucial to filter the sample immediately through a syringe filter appropriate for the solvent.

-

Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the precise concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the solubility, typically in units of g/L, mg/mL, or mol/L.

Logical Workflow Visualization

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Thermal properties of isopropyl crotonate (boiling point, flash point)

An In-Depth Technical Guide to the Thermal Properties of Isopropyl Crotonate

Abstract

This technical guide provides a comprehensive overview of the key thermal properties of this compound (CAS No: 6284-46-4), specifically its boiling point and flash point. This compound, with the molecular formula C7H12O2, is a colorless liquid utilized in various chemical syntheses.[1][2] An understanding of its thermal characteristics is critical for safe handling, storage, and application in research and development settings. This document outlines the experimentally determined values for these properties, details the standard methodologies for their measurement, and presents a logical workflow for their characterization. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development who may handle or utilize this compound.

Thermal Properties of this compound

The thermal properties of a chemical compound are essential for assessing its stability, volatility, and flammability. The boiling point indicates the temperature at which the substance transitions from a liquid to a gaseous state at atmospheric pressure, while the flash point is the lowest temperature at which its vapors will ignite in the presence of an ignition source.

Data Summary

The reported boiling and flash points for this compound are summarized in the table below. These values are critical for defining safe operating temperatures and for the design of purification processes such as distillation.

| Property | Value | Method/Conditions |

| Boiling Point | 142 - 147 °C | At 760 mmHg |

| Flash Point | 40 °C (104 °F) | Tag Closed Cup (TCC) |

Data sourced from references[1][3][4].

Experimental Protocols

The determination of boiling and flash points requires precise and standardized experimental procedures to ensure accuracy and reproducibility. The following sections describe the general methodologies employed for determining these properties for a liquid chemical like this compound.

Boiling Point Determination

The boiling point of a liquid can be determined through several established methods, including distillation and the Thiele tube method.[5]

2.1.1 Simple Distillation Method

Simple distillation is a common and effective technique for both purifying liquids and determining their boiling points.[6]

-

Principle: This method relies on heating a liquid to its boiling point, condensing the resulting vapor, and collecting the condensate. The temperature of the vapor is measured as it passes the thermometer bulb, and this temperature remains constant during the distillation of a pure substance.

-

Apparatus: A standard simple distillation setup includes a distillation flask, a condenser, a thermometer, a heat source (e.g., heating mantle), and a receiving flask.[7]

-

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor entering the condenser.[7]

-

The flask is gently heated.

-

As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance.[7] The atmospheric pressure should also be recorded as boiling point varies with pressure.

-

2.1.2 Thiele Tube Method

For smaller sample volumes, the Thiele tube method is a convenient alternative.[5]

-

Principle: This technique determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A small sample is heated, and the boiling point is identified by observing the behavior of bubbles emerging from an inverted capillary tube.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube.

-

Procedure:

-

A small amount of this compound is placed in the Durham tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

The assembly is attached to a thermometer and immersed in the Thiele tube containing heating oil.

-

The Thiele tube is heated gently, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[5]

-

Flash Point Determination

The flash point is a critical safety parameter, indicating the flammability of a substance. The closed-cup method is commonly used for its determination.

2.2.1 Closed-Cup Method (e.g., Pensky-Martens or Tag Closed Cup)

-

Principle: A sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[8]

-

Apparatus: A standardized closed-cup flash point tester, such as a Pensky-Martens or Tag apparatus, which consists of a sample cup with a lid, a heating mechanism, a stirrer, and an ignition source applicator.[9]

-

Procedure:

-

The sample cup is filled with this compound to a specified level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source (a small flame or electric spark) is dipped into the vapor space of the cup.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the thermal properties of a liquid compound such as this compound.

Caption: Workflow for Thermal Property Characterization.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. labproinc.com [labproinc.com]

- 3. This compound, 18060-77-0 [thegoodscentscompany.com]

- 4. isopropyl (E)-crotonate, 6284-46-4 [thegoodscentscompany.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vernier.com [vernier.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]

- 9. Registration Dossier - ECHA [echa.europa.eu]

Whitepaper: Unleashing Potential: The Diverse Research Applications of Unsaturated Esters

An in-depth technical guide on the core research applications of unsaturated esters, designed for researchers, scientists, and drug development professionals.

Executive Summary

Unsaturated esters, organic compounds characterized by a carbon-carbon double or triple bond conjugated with an ester group, represent a class of molecules with remarkable versatility and significant potential across multiple scientific disciplines.[1][2] Their inherent reactivity, conferred by the conjugated π-system and the electrophilic nature of the carbonyl carbon, makes them valuable synthons in organic chemistry and key structural motifs in biologically active molecules and advanced materials.[3] This technical guide provides a comprehensive overview of the core research applications of unsaturated esters, with a focus on their burgeoning roles in medicinal chemistry, materials science, and biochemistry. We delve into their use as enzyme inhibitors, prodrugs, building blocks for biodegradable polymers, and key players in metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and further research.

Medicinal Chemistry: Targeting Disease with Reactive Moieties

The unique electronic properties of α,β-unsaturated esters make them valuable pharmacophores and versatile tools in drug design and development. Their ability to act as Michael acceptors allows for covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites, leading to potent and often irreversible inhibition.[4]

Enzyme Inhibition

Unsaturated esters have been investigated as inhibitors of various enzymes, particularly hydrolases like carboxylesterases (CES). CES are crucial for the metabolism of many ester-containing drugs.[5] By inhibiting these enzymes, unsaturated esters can modulate drug metabolism, potentially enhancing the bioavailability and efficacy of co-administered therapeutic agents. A study on rat intestinal CES demonstrated that the inhibitory potency of alkyl esters is influenced by carbon chain length and the presence of double bonds, with some unsaturated esters showing competitive or mixed-competitive reversible inhibition.[5] For instance, ethyl (E)-hex-2-enoate (C8:1) was found to be a more potent inhibitor than its saturated counterpart.[5]

Table 1: Inhibitory Potency of Selected Alkyl Esters on Rat Intestinal Carboxylesterases (CES)

| Compound | Structure | Type | Inhibition Mechanism | Relative Potency | Reference |

|---|---|---|---|---|---|

| Ethyl Butyrate | C4:0 | Saturated | Competitive | + | [5] |

| Ethyl Caproate | C6:0 | Saturated | Competitive | ++ | [5] |

| Ethyl (E)-hex-2-enoate | C6:1 | Unsaturated | Mixed Competitive | +++ | [5] |

| Ethyl Caprylate | C8:0 | Saturated | Competitive | ++++ | [5] |

| Ethyl (E)-oct-2-enoate | C8:1 | Unsaturated | Mixed Competitive | +++++ | [5] |

| Ethyl Caprate | C10:0 | Saturated | Competitive | +++++ |[5] |

Data is a qualitative representation of potency as reported in the study.

Prodrug Strategies

Esterification is a widely used prodrug strategy to enhance the physicochemical properties of drugs, such as lipophilicity, to improve membrane permeability and oral absorption.[6][7] Unsaturated esters are incorporated into prodrug design to create novel therapeutic agents with controlled release mechanisms.[8]

-

Lipid-Based Prodrugs: Attaching unsaturated fatty acids like oleic acid, linoleic acid, EPA, or DHA to drugs can improve their pharmacokinetic profiles.[9][10] For example, esters of androgens with unsaturated fatty acids have been synthesized for androgen replacement therapy, showing good tolerability and no cytotoxicity in preliminary studies.[9]

-

Triggered Release Systems: The reactivity of the unsaturated system can be exploited for targeted drug release. For instance, camptothecin-unsaturated fatty acid prodrugs have been developed that form nanoaggregates and release the active drug upon a reductive stimulus.[11]

Below is a logical diagram illustrating the general activation pathway of an ester prodrug.

Caption: General workflow for ester prodrug activation.

Materials Science: Building Blocks for Modern Polymers

The carbon-carbon double bond in unsaturated esters is readily polymerizable, making these compounds crucial monomers for synthesizing a wide range of polymers, particularly unsaturated polyesters (UPRs).[2][12] These materials find applications in composites, coatings, and biodegradable plastics.

Biodegradable and Bio-based Polymers

There is a growing demand for sustainable and biodegradable materials. Unsaturated esters derived from bio-based sources like itaconic acid, glycerol, and fatty acids are being used to create environmentally friendly polymers.[13][14][15]

-

Unsaturated Poly(ester-amide)s (UPEAs): These polymers exhibit controllable biodegradability, which can be tuned by altering the chemical structure of the precursors.[16] Enzymatic degradation studies show that these materials are susceptible to hydrolysis, making them suitable for biomedical applications.[16]

-

Hyperbranched Polyesters: Enzymatic polymerization of glycerol, azelaic acid, and tall oil fatty acids (TOFA) can produce highly branched unsaturated polyesters, which can be used as binders in coatings.[13]

Table 2: Properties of Bio-Based Unsaturated Branched Polyesters (UBPs)

| UBP Composition (Molar Ratio) | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) | Glass Transition (Tg, °C) | Reference |

|---|---|---|---|---|

| Glycerol:Azelaic Acid:TOFA (1:1:0.57) | 2400 | 2.5 | -29 | [13] |

| Glycerol:Azelaic Acid:TOFA (1:1:0.86) | 1900 | 2.1 | -36 | [13] |

| Glycerol:Azelaic Acid:TOFA (1:1:1.14) | 1600 | 1.9 | -41 |[13] |

UV-Curing Resins

Unsaturated esters are key components in photopolymerization, or UV-curing, a process used for inks, coatings, and adhesives.[14] The double bonds in the ester monomers can undergo rapid, free-radical polymerization upon exposure to UV light in the presence of a photoinitiator. This technology offers fast curing times and solvent-free formulations. Polyesters derived from itaconic acid, for example, have been successfully used as UV-curing polymers in coating applications.[14][15]

The workflow for creating a UV-cured polymer film is outlined below.

Caption: Experimental workflow for UV-curing of unsaturated esters.

Biochemical Roles and Pathways

Unsaturated esters, particularly those of fatty acids, are fundamental components of lipids and play crucial roles in metabolism and cellular signaling.[17][18]

Fatty Acid Metabolism

Free fatty acids are activated in cells by esterification to coenzyme A (CoA), forming acyl-CoA thioesters.[19] These activated molecules are central to lipid metabolism, serving as substrates for either energy production via β-oxidation or incorporation into complex lipids like triglycerides and phospholipids.[19] The degree of unsaturation in these fatty acyl chains is regulated by fatty acid desaturase (FAD) enzymes and is critical for maintaining the fluidity and function of biological membranes.[20]

The diagram below illustrates the central role of acyl-CoA esters in lipid metabolism.

Caption: Central role of Acyl-CoA esters in lipid metabolism.

Key Experimental Protocols

Protocol: Enzymatic Synthesis of a Bio-Based Unsaturated Polyester

This protocol is adapted from the CALB-catalyzed one-pot bulk polymerization method for preparing unsaturated branched polyesters (UBPs).[13]

Materials:

-

Glycerol

-

Azelaic acid

-

Tall oil fatty acids (TOFA)

-

Immobilized Candida antarctica lipase B (CALB)

-

Two-necked round-bottom flask

-

Condenser

-

Vacuum pump

-

Heating mantle with magnetic stirring

Procedure:

-

Reactant Charging: Add glycerol, azelaic acid, and TOFA to the two-necked flask in the desired molar ratio (e.g., 1:1:0.57).

-

Enzyme Addition: Add the CALB enzyme catalyst to the reactant mixture (typically 5-10% by weight of the total reactants).

-

Inert Atmosphere: Seal the flask, connect one neck to the condenser and the other to a vacuum line. Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to remove oxygen.

-

Reaction: Heat the mixture to 90 °C with continuous magnetic stirring under a slow stream of nitrogen. The condenser allows for the removal of water, a byproduct of the esterification, which drives the reaction to completion.

-

Monitoring: Monitor the reaction progress over time (e.g., 24-48 hours) by taking small aliquots and analyzing the acid number or by using techniques like FT-IR to observe the formation of the ester carbonyl band (~1735 cm⁻¹).

-

Workup: Once the desired conversion is reached, cool the reaction mixture to room temperature. The crude polymer product can be used directly or purified by dissolving in a suitable solvent and precipitating into a non-solvent to remove unreacted monomers and the enzyme.

Protocol: In Situ Intestinal Perfusion for Drug Absorption Studies

This protocol provides a general framework for evaluating how an unsaturated ester inhibitor affects the intestinal metabolism and absorption of a drug, adapted from the description in a study of CES inhibitors.[5]

Materials:

-

Anesthetized rat model

-

Test drug (e.g., an ester prodrug like adefovir dipivoxil)

-

Unsaturated ester inhibitor (e.g., ethyl (E)-hex-2-enoate)

-

Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.8)

-

Peristaltic pump

-

Surgical instruments

-

Sample collection vials

Procedure:

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat according to approved animal care protocols. Surgically expose the small intestine.

-

Cannulation: Isolate a segment of the jejunum (approximately 10 cm). Insert and secure cannulas at both the proximal and distal ends of the segment.

-

Perfusion Setup: Connect the proximal cannula to a syringe pump or peristaltic pump. The distal cannula is used for collecting the outflowing perfusate. Keep the intestinal segment moist and at a constant temperature (37 °C).

-

Washout Phase: Perfuse the intestinal segment with blank buffer for 15-30 minutes to wash out intestinal contents and allow the system to stabilize.

-

Experimental Phase: Switch to the perfusion solution containing the test drug at a known concentration, either with or without the unsaturated ester inhibitor.

-

Sampling: Perfuse at a constant flow rate (e.g., 0.2 mL/min). Collect the outflowing perfusate at regular intervals (e.g., every 15 minutes) for a total period of 2 hours.

-

Analysis: At the end of the experiment, collect blood samples via cardiac puncture. Measure the concentrations of the parent drug and its metabolite in the perfusate samples and blood plasma using a validated analytical method (e.g., LC-MS/MS).

-

Data Calculation: Calculate the absorption rate constant (Ka) and the extent of metabolism. Compare the results from the control group (drug only) with the experimental group (drug + inhibitor) to determine the effect of the unsaturated ester on drug absorption and intestinal metabolism.

Disclaimer: This document is intended for informational purposes for a technical audience. All experimental procedures should be performed in accordance with established safety and ethical guidelines.

References

- 1. benchchem.com [benchchem.com]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversible inhibitory effects of saturated and unsaturated alkyl esters on the carboxylesterases activity in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 9. Synthesis of esters of androgens with unsaturated fatty acids for androgen requiring therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Enantiostructured Triacylglycerols Possessing a Saturated Fatty Acid, a Polyunsaturated Fatty Acid and an Active Drug Intended as Novel Prodrugs [mdpi.com]

- 11. Carbonate esters turn camptothecin-unsaturated fatty acid prodrugs into nanomedicines for cancer therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers | Semantic Scholar [semanticscholar.org]

- 16. Biodegradation of unsaturated poly(ester-amide)s and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Isopropyl Crotonate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropyl crotonate as a monomer in polymer synthesis, with a focus on its polymerization via Group Transfer Polymerization (GTP). This document includes detailed experimental protocols, characterization data, and a discussion of potential applications in drug development based on the properties of the resulting polymer, poly(this compound).

Introduction to this compound Polymerization

This compound, a β-substituted α,β-unsaturated carboxylate monomer, presents challenges for polymerization through conventional free-radical methods. Common radical initiators are often ineffective in inducing its homopolymerization. However, controlled polymerization techniques, specifically Group Transfer Polymerization (GTP), have been successfully employed to synthesize poly(this compound) with controlled molecular weights and narrow molecular weight distributions.

GTP is a form of living polymerization that allows for the synthesis of well-defined polymers from acrylic monomers. The use of organic superacid catalysts in GTP has enabled the polymerization of sterically hindered monomers like this compound.

Polymer Synthesis: Group Transfer Polymerization (GTP)

The synthesis of poly(this compound) is effectively achieved through Group Transfer Polymerization. This method offers excellent control over the polymer architecture.

Experimental Protocol: GTP of this compound

This protocol is adapted from the successful GTP of other alkyl crotonates and is applicable for the synthesis of poly(this compound).

Materials:

-

This compound (monomer), distilled from CaH₂ under reduced pressure

-

1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) (initiator)

-

1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) (catalyst)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol

-

Hexane

-

Schlenk tube and glovebox

Procedure:

-

Preparation: All glassware should be flame-dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

-

Reaction Setup: In a Schlenk tube inside a glovebox, add this compound (e.g., 50 mmol), MTS (e.g., 0.50 mmol), and anhydrous CH₂Cl₂ (e.g., 20 mL).

-

Initiation: Prepare a solution of the catalyst C₆F₅CHTf₂ (e.g., 0.050 mmol) in anhydrous CH₂Cl₂ (e.g., 5 mL). Add the catalyst solution to the monomer/initiator mixture to start the polymerization.

-

Polymerization: Stir the reaction mixture at a controlled temperature (e.g., -40 °C) for a predetermined time (e.g., 24 hours).

-

Termination and Precipitation: Quench the reaction by adding methanol (e.g., 10 mL). Remove the solvents under reduced pressure.

-

Purification: Dissolve the resulting polymer in a minimal amount of chloroform (CHCl₃) and precipitate it by adding the solution to a large volume of hexane.

-

Drying: Collect the precipitated polymer and dry it under vacuum to a constant weight.

Polymerization Workflow Diagram

Caption: Workflow for the synthesis of poly(this compound) via GTP.

Polymer Characterization Data

The properties of poly(this compound) are crucial for determining its potential applications. Below is a summary of available data.

| Property | Value | Notes |

| Number-Average Molecular Weight (Mₙ) | 4.1 x 10⁴ - 7.2 x 10⁴ g/mol | Dependent on monomer/initiator ratio.[1] |

| Molecular Weight Distribution (Mₙ/Mₙ) | 1.17 - 1.32 | Indicates a well-controlled polymerization.[1] |